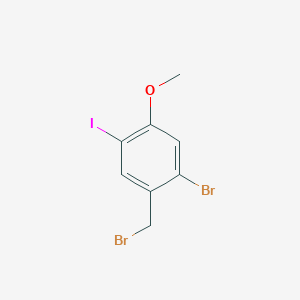![molecular formula C15H14Br2O B13431045 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene](/img/structure/B13431045.png)
1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene is an organic compound with the molecular formula C15H14Br2O It is a derivative of benzene, featuring two bromine atoms and an ethoxyphenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. One common method involves the bromination of 2-[(4-ethoxyphenyl)methyl]benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
化学反応の分析
Types of Reactions
1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
科学的研究の応用
1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene involves its interaction with specific molecular targets. The bromine atoms and ethoxyphenylmethyl group play a crucial role in its reactivity and interactions. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds .
類似化合物との比較
Similar Compounds
1,4-Dibromo-2-methoxybenzene: Similar in structure but with a methoxy group instead of an ethoxyphenylmethyl group.
1,4-Dibromo-2,5-dimethylbenzene: Features two methyl groups instead of the ethoxyphenylmethyl group.
4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene: Contains a chlorine atom in addition to the bromine atoms.
Uniqueness
1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene is unique due to the presence of both bromine atoms and the ethoxyphenylmethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
特性
分子式 |
C15H14Br2O |
|---|---|
分子量 |
370.08 g/mol |
IUPAC名 |
1,4-dibromo-2-[(4-ethoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C15H14Br2O/c1-2-18-14-6-3-11(4-7-14)9-12-10-13(16)5-8-15(12)17/h3-8,10H,2,9H2,1H3 |
InChIキー |
RLUJYMWEZQRNPT-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


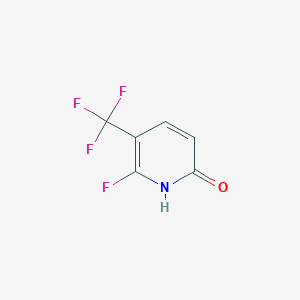
![levulinoyl(-3)[DMT(-5)]2-deoxy-D-thrPenf(b)-adenin-9-yl](/img/structure/B13430974.png)
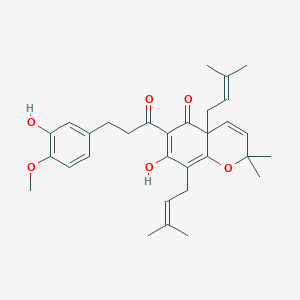
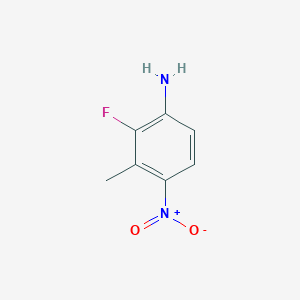
![3-ethoxy-4-[[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]carbonyl] Benzeneacetic acid](/img/structure/B13430982.png)
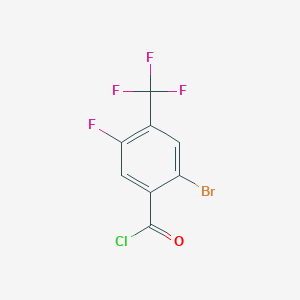
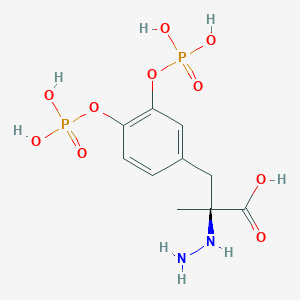
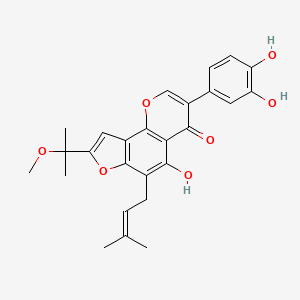
![3-[(2,3-Difluorophenyl)methyl]pyridine-4-carboxylic acid](/img/structure/B13430998.png)
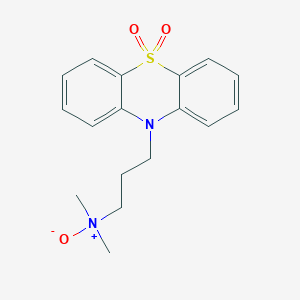
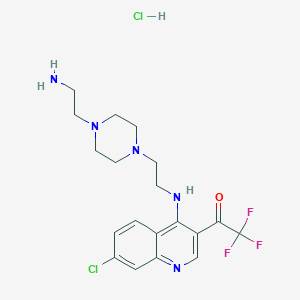
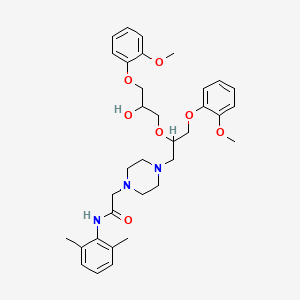
![5-chloro-7-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-1H-1,8-naphthyridin-2-one](/img/structure/B13431029.png)
